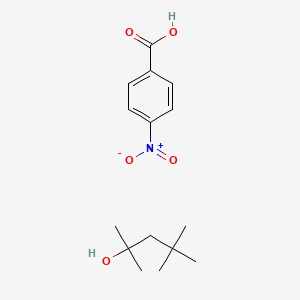
4-Nitrobenzoic acid;2,4,4-trimethylpentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobenzoic acid;2,4,4-trimethylpentan-2-ol: is a compound that combines two distinct chemical entities: 4-Nitrobenzoic acid and 2,4,4-trimethylpentan-2-ol. 4-Nitrobenzoic acid is an organic compound with the formula C₆H₄(NO₂)CO₂H, known for its pale yellow crystalline appearance . It is a precursor to various other compounds, including 4-nitrobenzoyl chloride and 4-aminobenzoic acid . On the other hand, 2,4,4-trimethylpentan-2-ol is an alcohol derivative, often used in organic synthesis.
Vorbereitungsmethoden
4-Nitrobenzoic acid: is typically prepared by the oxidation of 4-nitrotoluene using oxidants such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by the oxidation of the alkyl substituent, which offers improved para/ortho selectivity due to steric protection .
2,4,4-trimethylpentan-2-ol: can be synthesized through various organic synthesis routes, often involving the hydration of 2,4,4-trimethylpentene. Industrial production methods for these compounds typically involve large-scale oxidation and nitration reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Nitrobenzoic acid: undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form 4-nitrobenzoyl chloride.
Reduction: Reduction of 4-nitrobenzoic acid can yield 4-aminobenzoic acid.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nitro group.
Common reagents used in these reactions include oxidizing agents like dichromate and reducing agents such as hydrogen gas in the presence of a catalyst. Major products formed from these reactions include 4-nitrobenzoyl chloride and 4-aminobenzoic acid .
Wissenschaftliche Forschungsanwendungen
4-Nitrobenzoic acid: has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including anesthetics like procaine.
Biology: It participates in the biosynthesis of antibiotics such as aureothin.
Medicine: It serves as an intermediate in the production of folic acid.
Industry: It is used in the preparation of dyes and pigments.
2,4,4-trimethylpentan-2-ol: is used in organic synthesis as a solvent and intermediate for various chemical reactions.
Wirkmechanismus
The mechanism of action for 4-Nitrobenzoic acid involves its role as a precursor in various biochemical pathways. For instance, in the biosynthesis of aureothin, it acts as a building block that undergoes enzymatic transformations . The nitro group in 4-Nitrobenzoic acid is a strong electron-withdrawing group, which influences its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds: to 4-Nitrobenzoic acid include:
Benzoic acid: Lacks the nitro group, making it less reactive in electrophilic aromatic substitution reactions.
Nitrobenzene: Contains a nitro group but lacks the carboxylic acid functionality, limiting its applications in synthesis.
Anthranilic acid: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
4-Nitrobenzoic acid: is unique due to its combination of a nitro group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and applications .
Eigenschaften
CAS-Nummer |
55705-72-1 |
|---|---|
Molekularformel |
C15H23NO5 |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
4-nitrobenzoic acid;2,4,4-trimethylpentan-2-ol |
InChI |
InChI=1S/C8H18O.C7H5NO4/c1-7(2,3)6-8(4,5)9;9-7(10)5-1-3-6(4-2-5)8(11)12/h9H,6H2,1-5H3;1-4H,(H,9,10) |
InChI-Schlüssel |
NSPMDIZCNFDMBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
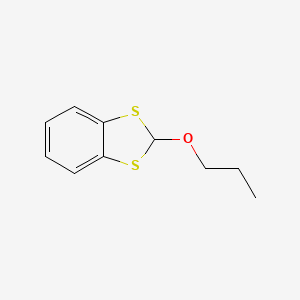
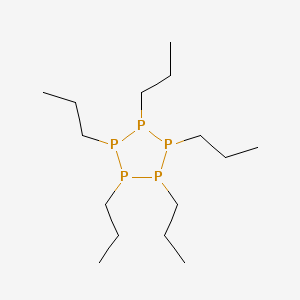

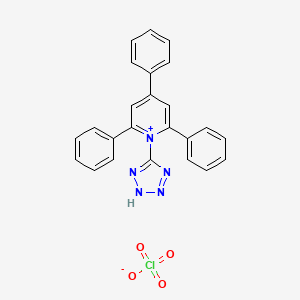
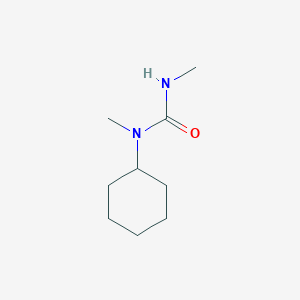
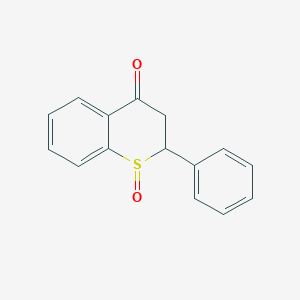
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)


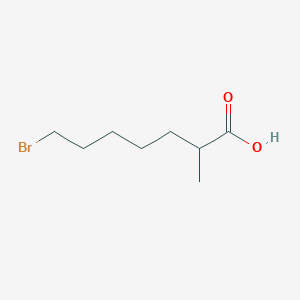
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)

